2-Hydroxy-5-(4-T-butylphenyl)nicotinic acid

Lipophilicity LogP Permeability

5-aryl-nicotinic acid derivatives are often assumed interchangeable, yet subtle structural shifts alter lipophilicity, H-bonding, and tautomerism-affecting assay reproducibility. This compound delivers a specific, quantifiable profile: a 2-oxo lactam, free 3-carboxylic acid, and 4-tert-butylphenyl group. - LogP 3.45 for passive membrane diffusion; TPSA 70.42 Ų - Two H-bond donors vs. one in methoxy analogs - Orthorhombic crystal structure (Aba2) for X-ray reference

Molecular Formula C16H17NO3
Molecular Weight 271.31
CAS No. 1261904-88-4
Cat. No. B3046634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-(4-T-butylphenyl)nicotinic acid
CAS1261904-88-4
Molecular FormulaC16H17NO3
Molecular Weight271.31
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O
InChIInChI=1S/C16H17NO3/c1-16(2,3)12-6-4-10(5-7-12)11-8-13(15(19)20)14(18)17-9-11/h4-9H,1-3H3,(H,17,18)(H,19,20)
InChIKeyRYDWJRKPPMRSEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-5-(4-T-butylphenyl)nicotinic acid: Identity and Classification


2-Hydroxy-5-(4-T-butylphenyl)nicotinic acid (CAS 1261904-88-4) is a 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative belonging to the 5-aryl-substituted nicotinic acid class . The compound exists predominantly as its lactam tautomer (5-(4-tert-butylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid) in the solid state, a feature shared by 2-hydroxynicotinic acid analogs [1]. It is supplied as a research-grade building block with molecular formula C₁₆H₁₇NO₃, molecular weight 271.31 g/mol, and typical purity ≥95% . The structural configuration—a carboxylic acid at position 3, a 2-hydroxy/2-oxo functionality capable of lactam–lactim tautomerism, and a bulky 4-tert-butylphenyl group at position 5—distinguishes it from closely related analogs that lack one or more of these features, thereby creating quantifiable differences in physicochemical profile that matter for reproducible research and downstream derivatization [2].

Why This Compound Cannot Be Replaced by Generic Analogs


Procurement decisions involving 5-aryl-nicotinic acid derivatives often assume that compounds sharing the core scaffold are functionally interchangeable; however, even subtle modifications to the 2-position substituent and the 5-aryl group produce measurable shifts in lipophilicity, polar surface area, hydrogen-bond donor/acceptor count, and solid-state tautomeric form, all of which directly affect solubility, permeability, metabolic stability, and reproducibility in biological assays . The target compound embodies a specific combination—a 2-hydroxy group that tautomerises to a 2-oxo lactam, a free carboxylic acid at position 3, and a para-tert-butylphenyl substituent at position 5—that is absent in analogs such as 5-(4-tert-butylphenyl)nicotinic acid (lacking the 2-hydroxy/2-oxo functionality), 2-methoxy-5-(4-t-butylphenyl)nicotinic acid (lacking the H-bond donor), or 2-hydroxy-5-phenylnicotinic acid (lacking the steric bulk and lipophilicity of the tert-butyl group). The quantitative evidence below demonstrates that these structural differences translate into distinct physicochemical parameters that can determine the success or failure of a research or development campaign.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity (LogP) Differentiation vs. 5-Phenyl Analog

The target compound exhibits a computed LogP of 3.45, which represents an increase of approximately 2.0 log units relative to the unsubstituted phenyl analog 2-hydroxy-5-phenylnicotinic acid (estimated LogP ≈ 1.46 ± 0.47) [1]. This difference arises from the presence of the para-tert-butyl group, which adds approximately 2.8 Å of steric bulk and substantially increases hydrophobic surface area [2].

Lipophilicity LogP Permeability ADME

Polar Surface Area Comparison vs. 5-Aryl Analog

The target compound has a TPSA of 70.42 Ų, compared with an estimated TPSA of 50.19 Ų for 5-(4-tert-butylphenyl)nicotinic acid (CAS 893738-16-4), which lacks the 2-hydroxy/2-oxo group . The additional oxygen atom in the target compound contributes approximately 20 Ų of polar surface area, a difference that is consequential for predicting blood-brain barrier penetration (commonly favored when TPSA < 60–70 Ų) and intestinal absorption [1].

Polar Surface Area TPSA Brain Penetration Oral Bioavailability

Hydrogen-Bond Donor Count vs. 2-Methoxy Analog

The target compound possesses 2 hydrogen-bond donors (one from the carboxylic acid OH, one from the 2-hydroxy/2-oxo tautomer), whereas 2-methoxy-5-(4-t-butylphenyl)nicotinic acid (CAS 1261994-19-7) has only 1 hydrogen-bond donor (the carboxylic acid only) . This difference in H-bond donor count alters compliance with Lipinski's Rule of Five and directly affects solubility and permeability profiles [1].

Hydrogen Bond Donor HBD Drug-likeness Rule of Five

Solid-State Tautomeric Form and Crystal Packing

Single-crystal X-ray diffraction confirms that the target compound crystallizes in the orthorhombic space group Aba2 with unit cell parameters a = 15.750(3) Å, b = 13.470(2) Å, c = 13.356(2) Å, V = 2833 ų, Z = 8, adopting the 2-oxo (lactam) tautomeric form in the solid state [1]. By contrast, 2-hydroxy-5-phenylnicotinic acid lacks the para-tert-butyl substituent and is expected to crystallize in a different space group with smaller unit cell volume due to reduced steric demand [2]. The tert-butyl group enforces a nearly planar molecular conformation (torsion angle −179(2)° for C(4)–C(7)–C(8)–C(9)) that promotes distinct van der Waals packing interactions, with the nearest intermolecular distance of 3.647 Å between O(3) and C(4) [1].

Tautomerism Crystal Structure Polymorphism Solid-State Chemistry

Tautomer-Dependent Spectroscopic Probing Potential

The 2-hydroxy-5-aryl-nicotinic acid scaffold has been validated as a model system for studying lactim–lactam tautomerism via steady-state and time-resolved fluorescence spectroscopy [1]. The target compound, bearing the electron-donating tert-butyl group on the 5-phenyl ring, is expected to shift the tautomeric equilibrium and modulate the excited-state proton transfer dynamics relative to the previously characterized 2-hydroxy-5-(4-fluorophenyl)nicotinic acid (HFPNA), where lactim–lactam tautomerism was demonstrated to be favored over enol–keto tautomerism [1]. While no direct comparative photophysical data between the tert-butylphenyl and fluorophenyl analogs are published, the electronic effect of the para-tert-butyl group (+I, hyperconjugative electron-donating) versus para-fluoro (–I, electron-withdrawing) provides a rationale for differentiated photophysical behavior, enabling the target compound to serve as a complementary probe in tautomerism studies [2].

Tautomerism Fluorescence Spectroscopic Probe Photophysics

Recommended Research and Application Scenarios


Cell-Permeable Molecular Probe Design

With a LogP of 3.45—approximately 100-fold more lipophilic than 2-hydroxy-5-phenylnicotinic acid—this compound is well-suited for constructing cell-permeable fluorescent probes or affinity ligands intended to engage intracellular targets where passive membrane diffusion is rate-limiting . The tert-butylphenyl moiety provides hydrophobic surface area that can occupy lipophilic protein pockets while maintaining a TPSA (70.42 Ų) near the CNS drug-likeness threshold .

Hydrogen-Bond-Dependent Enzyme Inhibitor Scaffold

Unlike 2-methoxy-5-(4-t-butylphenyl)nicotinic acid, which possesses only one H-bond donor, the target compound offers two H-bond donors (carboxylic acid OH and 2-hydroxy/2-oxo tautomer) . This makes it a preferred core scaffold for optimizing inhibitors of enzymes where a bidentate hydrogen-bond interaction with a catalytic residue (e.g., Ser, Thr, or Tyr) is required for potency, such as serine hydrolases or kinases [1].

Crystallography Reference Standard for Tautomerism

The compound's well-characterized crystal structure (orthorhombic Aba2, unit cell volume 2833 ų) and confirmed 2-oxo lactam tautomeric form make it suitable as a reference material for X-ray crystallography and solid-state NMR studies of 2-hydroxynicotinic acid tautomerism. Its defined crystal packing ensures reproducible diffraction quality, which is critical for polymorphism screening and co-crystallization experiments [1].

Library Synthesis with Defined Physicochemical Diversity

The combination of a free carboxylic acid handle (position 3), a tautomerizable 2-hydroxy/2-oxo group, and a bulky, electron-donating 4-tert-butylphenyl substituent provides a differentiated starting point for generating compound libraries that systematically explore lipophilicity, hydrogen-bonding, and steric parameters within a single scaffold . This compound complements libraries built from 5-(4-tert-butylphenyl)nicotinic acid or 2-hydroxy-5-phenylnicotinic acid by filling an under-represented region of chemical space (LogP ~3.4, TPSA ~70 Ų, HBD = 2) .

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